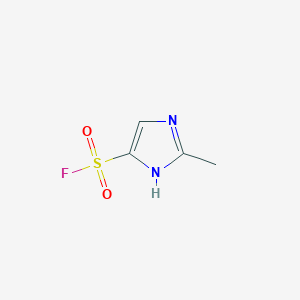

2-Methyl-1H-imidazole-5-sulfonyl fluoride

Description

Significance of Sulfur(VI) Fluoride (B91410) Motif in Contemporary Chemical Research

The sulfur(VI) fluoride group, particularly the sulfonyl fluoride (-SO₂F) moiety, has garnered significant attention in contemporary chemical research. This functional group is distinguished by a unique combination of stability and reactivity. Sulfonyl fluorides are remarkably stable to hydrolysis and resistant to common redox conditions, which makes them suitable for a wide range of chemical environments, including biological systems. tandfonline.comprepchem.comchemsrc.com Despite this stability, the sulfur atom remains sufficiently electrophilic to react selectively with nucleophiles under specific conditions. prepchem.com

This distinctive reactivity profile has positioned the sulfonyl fluoride motif as a cornerstone of "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry, a concept that falls under the umbrella of click chemistry. tandfonline.com SuFEx reactions are characterized by their high efficiency and modularity, enabling the rapid assembly of complex molecules. researchgate.net Furthermore, the sulfonyl fluoride group has been identified as a "privileged warhead" in chemical biology and medicinal chemistry. bldpharm.com It can form stable covalent bonds with specific amino acid residues in proteins, such as serine, threonine, and lysine (B10760008), making it an invaluable tool for developing covalent inhibitors and chemical probes to study protein function. bldpharm.com The integration of this motif into various molecular scaffolds is a burgeoning area of research aimed at creating novel therapeutics, diagnostic tools, and materials. researchgate.netnih.govwikipedia.org

Overview of Imidazole-Based Heterocycles in Synthetic Chemistry

Imidazole (B134444) is a five-membered aromatic heterocycle containing two nitrogen atoms that is a ubiquitous scaffold in both natural products and synthetic molecules. researchgate.netjocpr.com Its aromaticity confers significant stability, while the two nitrogen atoms provide a rich chemical character, allowing it to act as a base, a nucleophile, or a ligand for metal catalysts. researchgate.net This versatility makes the imidazole ring a fundamental building block in synthetic chemistry. jocpr.com

Imidazole derivatives are central to the structure of essential biological molecules like the amino acid histidine and purines in nucleic acids. researchgate.net In medicinal chemistry, the imidazole scaffold is a key component in a vast number of pharmaceuticals with a broad spectrum of activities, including antifungal, antibacterial, and anticancer properties. jocpr.comjocpr.comnih.gov The ability of the imidazole ring to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, allows imidazole-containing drugs to bind effectively to biological targets like enzymes and receptors. jocpr.com Consequently, the development of novel synthetic methodologies to construct and functionalize the imidazole core remains an active and important area of chemical research. nih.gov

Contextualization of 2-Methyl-1H-imidazole-5-sulfonyl fluoride within Sulfonyl Fluoride Chemistry

This compound (CAS Number: 1935641-35-2) is a specific isomer within the broader class of imidazole sulfonyl fluorides. bldpharm.com Its structure is notable for the placement of the sulfonyl fluoride group at the C5 position of the 2-methylimidazole (B133640) ring. This arrangement distinguishes it from its more widely studied isomer, 2-Methyl-1H-imidazole-1-sulfonyl fluoride, where the sulfonyl fluoride group is attached to a nitrogen atom and which is used as a reagent in SuFEx chemistry. nih.govacs.org

While direct academic literature detailing the synthesis and application of the C5-substituted isomer is sparse, its chemical context can be understood by examining its likely synthetic precursors. The synthesis of this compound would logically begin with 2-methylimidazole. Nitration of 2-methylimidazole is known to yield 2-methyl-5-nitroimidazole (B138375), a widely used intermediate in the synthesis of antimicrobial agents. wikipedia.orgresearchgate.net The 5-nitro group is a key feature in drugs like metronidazole (B1676534) and secnidazole, where it is crucial for their biological activity. researchgate.netjocpr.com

Standard synthetic transformations can be employed to convert the nitro group into a sulfonyl fluoride. This typically involves reduction of the nitro group to an amine, followed by diazotization to form a diazonium salt. The subsequent reaction of the diazonium salt with sulfur dioxide and a copper catalyst (the Meerwein reaction) would yield a sulfonyl chloride, which can then be converted to the final sulfonyl fluoride via a halide exchange reaction with a fluoride source. The combination of the biologically significant 2-methyl-5-nitroimidazole scaffold with the reactive sulfonyl fluoride warhead suggests its potential relevance in the field of medicinal chemistry, particularly in developing targeted covalent inhibitors or antibacterial agents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1935641-35-2 |

| Molecular Formula | C₄H₅FN₂O₂S |

| Molecular Weight | 164.16 g/mol |

| Canonical SMILES | CC1=NC=C(N1)S(=O)(=O)F |

Scope and Objectives of Academic Research on this compound

Given the established roles of its constituent parts, academic research on this compound would likely focus on several key objectives. A primary goal would be to establish and optimize a reliable synthetic route to the compound, likely proceeding from 2-methyl-5-nitroimidazole as a key intermediate.

A second major objective would be to thoroughly characterize the compound's chemical reactivity. This would involve studying the stability of the molecule under various conditions and investigating the reactivity of the sulfonyl fluoride group toward a panel of biologically relevant nucleophiles. Understanding its reactivity profile is essential for assessing its potential as a covalent probe or inhibitor.

Finally, the scope of research would extend to exploring its biological activity. Drawing inspiration from the antimicrobial properties of 5-nitroimidazoles and the emerging role of nitro sulfonyl fluorides as potential antibiotics, investigations would likely assess the compound's efficacy against various bacterial strains, particularly anaerobic bacteria. researchgate.netresearchgate.netnih.gov Further studies might explore its potential as a covalent modifier of specific enzymes, positioning it as a tool for chemical biology or as a starting point for the development of targeted therapeutics. The overarching goal of such research would be to determine if the unique combination of the 2-methylimidazole scaffold and the 5-sulfonyl fluoride group yields a molecule with novel and useful properties for medicinal or biological chemistry.

Table 2: Key Precursors and Related Compounds

| Compound Name | CAS Number | Role/Significance |

|---|---|---|

| 2-Methylimidazole | 693-98-1 | Starting material for synthesis. wikipedia.org |

| 2-Methyl-5-nitroimidazole | 443-48-1 | Key synthetic intermediate; known antimicrobial scaffold. researchgate.netjocpr.com |

| 2-Methyl-1H-imidazole-1-sulfonyl fluoride | 2179072-34-3 | Isomer; used as a fluorosulfonylating agent. chemsrc.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5FN2O2S |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

2-methyl-1H-imidazole-5-sulfonyl fluoride |

InChI |

InChI=1S/C4H5FN2O2S/c1-3-6-2-4(7-3)10(5,8)9/h2H,1H3,(H,6,7) |

InChI Key |

KVJMUIKRSQNIIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N1)S(=O)(=O)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2 Methyl 1h Imidazole 5 Sulfonyl Fluoride

Sulfur(VI)-Fluoride Exchange (SuFEx) Chemistry

Sulfur(VI)-Fluoride Exchange (SuFEx) has emerged as a powerful class of click reactions, valued for its efficiency and reliability in constructing molecular connections. researchgate.net This chemistry centers on the unique reactivity of high-oxidation-state sulfur(VI) fluorides, particularly sulfonyl fluorides (-SO₂F). researchgate.netnih.gov These functional groups exhibit a remarkable balance of stability and latent reactivity. The S-F bond is exceptionally stable under a wide range of conditions, including oxidation, reduction, thermolysis, and in the presence of strong acids. nih.gov However, its inherent electrophilicity can be unleashed under specific conditions to react rapidly and selectively with nucleophiles. nih.gov This controlled reactivity makes SuFEx reactions highly orthogonal to other chemical transformations and suitable for complex molecular settings. researchgate.netnih.gov

The SuFEx process involving imidazole (B134444) sulfonyl fluorides is a cornerstone of next-generation click chemistry, prized for its modularity and rapid assembly of functional molecules. researchgate.net The fundamental principle rests on the exceptional reactivity of the sulfonyl fluoride (B91410) group with a variety of nucleophiles. researchgate.net This reactivity is characterized by being friendly to both oxygen and water, as well as being inert to UV and thermal stress. researchgate.netresearchgate.net

The S(VI)-F bond in compounds like 2-methyl-1H-imidazole-5-sulfonyl fluoride is generally stable but possesses a latent reactivity that can be triggered. nih.gov This allows for the precise and quantitative functionalization of diverse chemical platforms. researchgate.net The imidazole moiety itself can act as a leaving group in certain transformations, facilitating the transfer of the sulfonyl group. For instance, an acid-mediated imidazole-to-fluorine exchange provides a pathway for synthesizing various sulfur(VI) fluorides from sulfonyl imidazole precursors, which serve as stable S(VI) reservoirs. researchgate.net The reaction is typically facilitated by bases or specific catalysts that activate the sulfonyl fluoride for nucleophilic attack. nih.gov This controlled activation is key to the "click" nature of SuFEx, where the reaction remains "off" until a specific trigger is introduced. nih.gov

The sulfonyl fluoride group is a versatile electrophile that reacts with a wide array of nucleophiles. This reactivity is central to its application in chemical biology and medicinal chemistry, where it can form covalent bonds with nucleophilic amino acid residues such as serine, tyrosine, and lysine (B10760008).

The reaction of sulfonyl fluorides with primary and secondary amines is a fundamental SuFEx transformation for synthesizing sulfonamides and sulfamoyl fluorides. nih.govdigitellinc.com While sulfonyl chlorides are traditionally used for this purpose, their instability limits their application, especially in multi-step syntheses. digitellinc.com Sulfonyl fluorides offer a more stable alternative. digitellinc.com

The reaction typically requires activation, as the S-F bond is robust. digitellinc.com Computational studies on the reaction between methanesulfonyl fluoride and methylamine (B109427) show it proceeds via an Sₙ2-type mechanism. nih.gov The presence of a base is crucial as it significantly lowers the high energy barrier by increasing the nucleophilicity of the amine. nih.gov For instance, 1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate (B1224126), a bench-stable solid, readily converts primary amines to sulfamoyl fluorides without the competing sulfamide (B24259) formation often seen with gaseous sulfuryl fluoride (SO₂F₂). nih.govresearchgate.net The imidazole-based reagent demonstrates broader reactivity and selectivity, reacting cleanly once with primary amines and anilines. researchgate.net

Reactions of related imidazole-based sulfonylating agents with secondary amines have been shown to proceed with near-quantitative yields for non-hindered amines, demonstrating the efficiency of this substitution. researchgate.net

Table 1: Illustrative SuFEx Reactions with Amine Nucleophiles This table is a representative illustration of the reactivity of sulfonyl fluorides with amines, as specific kinetic data for this compound was not detailed in the provided search results.

| Nucleophile | Reagent Type | Product | Conditions | Key Observation |

| Primary Amine | Imidazolium (B1220033) Sulfonyl Fluoride Salt | Sulfamoyl Fluoride | Base-mediated | Clean, monofunctionalization |

| Secondary Amine | Imidazolium Sulfonyl Fluoride Salt | Sulfamoyl Fluoride | Base-mediated | High yields, especially for non-hindered amines |

| Aniline | Imidazolium Sulfonyl Fluoride Salt | N-Aryl Sulfonamide | Base-mediated | Effective even with less nucleophilic anilines |

Nucleophilic Reactivity Profiles

Reactivity with Phenols and Alcohols

Sulfonyl fluorides react efficiently with phenols to form aryl sulfonates, a key transformation in SuFEx chemistry. researchgate.net This reaction is often used to activate phenolic hydroxyl groups. researchgate.net The process can be mediated by bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net For example, desmethyl SuFEx-IT, an imidazole-derived fluorosulfurylating agent, reacts readily with various simple phenols to yield the corresponding fluorosulfates in high yields (78–91%) within 30–90 minutes. nih.govacs.org The reaction is tolerant of both electron-withdrawing and electron-donating groups on the phenol (B47542). acs.org

Mechanochemical methods have also been developed for the reaction of chiral sulfonimidoyl fluorides with a range of phenols, yielding sulfonimidate esters in excellent, enantiospecific yields (up to 96%). researchgate.net This demonstrates the broad applicability and high efficiency of the reaction, even with heteroaromatic alcohols like 3-hydroxypyridine (B118123) and sterically hindered phenols. researchgate.net

Table 2: Reactivity of Imidazole-Based Sulfonylating Agents with Phenols Data generalized from studies on desmethyl SuFEx-IT and related compounds.

| Phenol Substrate | Product Yield | Reaction Time |

| Simple Phenols | 78-91% | 30-90 min |

| Phenol with Bpin group | 73% | Not specified |

| 4-Nitrophenol | 76% | 18 h |

| 3-Hydroxypyridine | 89% | Not specified |

Engagement with Other Heteroatom Nucleophiles (e.g., Carboxylates, Thiols, 1H-1,2,3-triazole)

The reactivity of sulfonyl fluorides extends beyond amines and phenols to a variety of other heteroatom nucleophiles. This versatility is particularly evident in sulfonyl fluorides conjugated to π-systems, which can undergo Michael-type additions. nih.gov Nucleophiles such as carboxylates and 1H-1,2,3-triazole readily participate in conjugate addition reactions with these activated sulfonyl fluoride hubs at room temperature, affording single products in high yield and purity. nih.gov

Thiols are also effective nucleophiles. For instance, an unprotected thiol group on a phenolic substrate can be successfully fluorosulfurylated using an imidazole-based SuFEx reagent, yielding the product in 45% yield. acs.org Furthermore, studies on the reaction of 1,2,4-triazole-3-thiol with electrophiles demonstrate that the thiol group readily participates in nucleophilic substitution and thiol-ene click reactions. mdpi.com This reactivity profile suggests that thiols are competent nucleophiles for engaging with the electrophilic sulfur center of this compound.

While this compound itself is not structured for direct conjugate addition, the principles of this pathway are relevant to the broader class of SuFEx reagents. nih.gov Sulfonyl fluoride hubs that are conjugated with π-systems, such as ethenesulfonyl fluoride (ESF), function as potent Michael acceptors. nih.gov They react with a range of nitrogen-, oxygen-, and carbon-based nucleophiles via conjugate addition, without affecting the integrity of the S-F bond. nih.gov This allows for the incorporation of the sulfonyl fluoride moiety into molecules, which can then undergo subsequent SuFEx reactions. For example, nucleophiles including secondary amines, carboxylates, and 1H-1,2,3-triazole undergo facile conjugate addition to these activated hubs. nih.gov This dual reactivity—Michael addition and SuFEx—provides a powerful strategy for building complex molecular architectures. nih.gov

Catalysis in SuFEx Reactions (e.g., Lewis Nitrogen Bases, Bifluoride Salts)

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, relying on the conversion of a highly stable S-F covalent bond into a leaving group. This transformation is typically facilitated by catalysts that activate the sulfonyl fluoride, making the sulfur center susceptible to nucleophilic attack. Key catalysts include Lewis nitrogen bases and bifluoride salts. nih.gov

Lewis Nitrogen Bases: A diverse array of nitrogenous bases, such as tertiary amines (e.g., triethylamine), amidines (e.g., DBU), and guanidines, can catalyze SuFEx reactions. nih.gov The catalytic activity generally correlates with the basicity (pKaH value) of the base. nih.gov For instance, N-methylimidazole has been identified as a crucial component in some SuFEx systems, acting as a base, precatalyst, and scavenger for the HF byproduct. researchgate.net The mechanism involves the base activating the S-F bond, increasing its electrophilicity and facilitating the exchange with a nucleophile.

Bifluoride Salts: Bifluoride salts (Q⁺[FHF]⁻) have been identified as exceptionally potent catalysts for SuFEx reactions, often outperforming traditional organosuperbases and allowing for significantly lower catalyst loadings (as low as 0.05 mol%). researchgate.net Their high activity is crucial for broadening the scope of SuFEx to include more sensitive functional groups. nih.gov The bifluoride ion is thought to play a key role in the fluoride exchange process. researchgate.net Studies on the trifluoromethylation of sulfonyl fluorides using TMSCF₃ have shown that catalytic potassium bifluoride (KHF₂) in anhydrous DMSO effectively mediates the reaction under mild conditions. chemrxiv.orgnih.gov

The table below summarizes representative catalysts used in SuFEx reactions, which are applicable to heteroaryl sulfonyl fluorides like this compound.

| Catalyst Type | Example Catalyst | Typical Substrates | Key Features |

| Lewis Nitrogen Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Aryl Sulfonyl Fluorides, Alcohols | Strong base, effective for activating S-F bond. |

| Lewis Nitrogen Base | N-Methylimidazole | Aryl Sulfonyl Fluorides, Amines | Acts as base, precatalyst, and HF scavenger. researchgate.net |

| Bifluoride Salt | Potassium Bifluoride (KHF₂) | Sulfonyl Fluorides, Iminosulfur Oxydifluorides | Highly active, enables low catalyst loading. researchgate.netchemrxiv.org |

| Lewis Acid | Calcium bistriflimide (Ca(NTf₂)₂) | Sulfonyl Fluorides, Silylated Amines | Activates the sulfur center via bidentate coordination. acs.orghmc.edu |

Unconventional Reactivity Pathways

Beyond standard SuFEx chemistry, sulfonyl fluorides are being explored as partners in unconventional C-C bond-forming reactions. These pathways often involve the cleavage of the C-S bond rather than the S-F bond, a process termed defluorosulfonylation (deFS).

Defluorosulfonylation (deFS) Coupling Reactions

Although the sulfonyl fluoride group is generally stable towards transition metals, recent studies have demonstrated that it can serve as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. rsc.orgnih.gov This transformation enables the formation of C-C bonds by coupling sulfonyl fluorides with boronic acids, effectively replacing the -SO₂F group with an aryl or vinyl substituent.

The reaction is catalyzed by palladium complexes, such as Pd(OAc)₂ or Pd(dppf)Cl₂, often in the presence of specialized phosphine (B1218219) ligands like Ruphos. rsc.org Mechanistic investigations and DFT calculations suggest a pathway involving the oxidative addition of the Pd(0) catalyst into the C–S bond of the sulfonyl fluoride. rsc.orgnih.gov This step is followed by a desulfonation event, which releases SO₂, and the formation of a Pd-F intermediate that subsequently undergoes transmetalation with the boronic acid and reductive elimination to yield the coupled product. nih.govresearchgate.net This desulfonative pathway expands the utility of sulfonyl fluorides from simple SuFEx hubs to versatile building blocks for complex molecule synthesis. nih.gov

The following table presents conditions for the desulfonative Suzuki-Miyaura coupling of representative aryl sulfonyl fluorides.

| Aryl Sulfonyl Fluoride | Coupling Partner | Catalyst/Ligand | Product Yield |

| Phenylsulfonyl fluoride | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / Ruphos | Good to outstanding yields reported. rsc.org |

| Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Pd(dppf)Cl₂ | Modest to good yields (5%-89%) reported. |

| Ferrocenesulfonyl fluoride | 4-Methoxyphenylboronic acid | Pd(acac)₂ / SPhos | No reaction observed under tested conditions. researchgate.net |

The generation of carbocations from sulfonyl fluorides represents a challenging and less-explored reactivity pathway. One potential route involves the oxidation of an intermediate sulfonyl radical. Under photoredox conditions, a sulfonyl radical generated from an activated sulfonyl fluoride can be oxidized by the photocatalyst (e.g., Ru(III)) to a carbocation, which can then undergo further reactions like deprotonation to form a vinyl sulfone. nih.gov This radical-to-cation pathway is distinct from a direct heterolytic cleavage of the C-S or S-F bond. Another approach involves the functionalization of C(sp³)-F bonds using fluorophilic organozinc compounds, which proceeds through short-lived carbocation-zincate ion pairs; however, this method applies to alkyl fluorides rather than sulfonyl fluorides. nih.gov Direct carbocation generation via defluorosulfonylation remains a novel area of investigation.

Radical-Mediated Transformations

The inert S-F bond can be activated under photoredox conditions to generate sulfonyl radicals (RSO₂•), unlocking a variety of transformations. One strategy involves the activation of aryl sulfonyl fluorides with an organosuperbase, such as DBU. The resulting adduct is then reduced via a single-electron transfer (SET) from an excited photocatalyst (e.g., Ru(bpy)₃Cl₂*) to release a sulfonyl radical. nih.gov

Alternatively, stable imidazolium-based salts have been developed as practical, crystalline precursors for the fluorosulfonyl radical (•SO₂F). nih.gov For example, a benzimidazolium fluorosulfonate salt can be reduced under photocatalytic conditions to generate the •SO₂F radical, which can then be used in stereoselective fluorosulfonylation, hydrofluorosulfonylation, and other difunctionalization reactions of unsaturated hydrocarbons. nih.gov This methodology highlights the utility of the imidazole scaffold in designing reagents for radical chemistry.

Structure-Reactivity Relationships

The reactivity of this compound is a function of its distinct structural features: the sulfonyl fluoride group and the 2-methyl-imidazole ring.

Sulfonyl Fluoride Group: The S-F bond is significantly more stable towards hydrolysis, reduction, and thermolysis compared to other sulfonyl halides like sulfonyl chlorides. nih.gov This stability allows the –SO₂F group to be carried through various synthetic steps. Its reactivity as a SuFEx hub is often latent and requires activation by a catalyst or its specific protein microenvironment. nih.gov Hirshfeld surface analysis reveals that the fluorine atom in an aryl sulfonyl fluoride does not engage significantly in hydrogen bonding but can participate in close interactions with π systems. nih.gov

Imidazole Ring: The electronic nature of the imidazole ring directly influences the reactivity of the attached sulfonyl fluoride. The heteroaromatic ring can affect the electrophilicity of the sulfur center and the strength of the C-S bond. In structure-activity relationship (SAR) studies of biaryl sulfate (B86663) inhibitors for the Hepatitis C virus, imidazole linkers were incorporated via SuFEx chemistry, demonstrating the compatibility of this moiety in complex syntheses and its role in modulating biological activity. nih.gov In radical reactions, the rate of transformation for aryl sulfonyl fluorides is sensitive to electronic effects; electron-withdrawing substituents on the aromatic ring can significantly accelerate the reaction. nih.gov The 2-methyl-imidazole ring is generally considered electron-rich, which would influence the C-S bond strength and the electrophilicity of the sulfur atom compared to electron-deficient heteroaryl systems.

Influence of the Imidazole Core Substitution on Sulfonyl Fluoride Reactivity

The substitution pattern on the imidazole ring significantly influences the electrophilicity of the sulfur atom in the sulfonyl fluoride group, thereby controlling its reactivity. The imidazole ring is an electron-rich aromatic heterocycle, which can donate electron density to the sulfonyl group. This donation can, in principle, decrease the electrophilicity of the sulfur center and reduce the reactivity of the S-F bond compared to aryl sulfonyl fluorides bearing electron-withdrawing groups. chemrxiv.org

The presence of the methyl group at the C2 position of the imidazole ring in this compound acts as an electron-donating group, further contributing to the electron density of the heterocyclic system. This electronic effect can temper the reactivity of the sulfonyl fluoride, making it more stable and less prone to indiscriminate reaction.

A critical modification that dramatically enhances reactivity is the quaternization of a ring nitrogen atom. For instance, converting an imidazole-1-sulfonyl fluoride into a 1-(fluorosulfonyl)-3-methyl-1H-imidazolium salt transforms the neutral imidazole into a cationic imidazolium ring. This change makes the heterocyclic core strongly electron-withdrawing, which greatly increases the electrophilicity of the sulfonyl sulfur atom and, consequently, its susceptibility to nucleophilic attack. acs.org This strategy has been employed to create highly reactive "F-SO₂⁺" donor reagents that are more potent than sulfuryl fluoride (SO₂F₂) itself. acs.orgresearchgate.net

| Compound Type | Electronic Nature of Imidazole Core | Effect on Sulfonyl Group | Relative Reactivity in SuFEx |

|---|---|---|---|

| Neutral Imidazole Sulfonyl Fluoride | Electron-rich / Donating | Reduced Electrophilicity | Moderate |

| Cationic Imidazolium Sulfonyl Fluoride Salt | Electron-poor / Withdrawing | Enhanced Electrophilicity | High |

Electronic and Steric Factors Affecting S-F Bond Lability

The lability of the S-F bond is a delicate balance of electronic and steric factors. While the bond is thermodynamically strong, its kinetic stability can be tuned by the molecular environment. nih.govsigmaaldrich.com

Electronic Factors: As discussed, electron-donating groups on the imidazole ring decrease the S-F bond's susceptibility to nucleophilic attack by reducing the partial positive charge on the sulfur atom. Conversely, converting the imidazole to an electron-withdrawing imidazolium group enhances this partial positive charge, making the bond more labile in the presence of nucleophiles. acs.org

Stability and Selectivity Considerations in Diverse Reaction Environments

A hallmark of sulfonyl fluorides, including imidazole derivatives, is their remarkable stability under a wide range of conditions, coupled with selective reactivity under specific activation. sigmaaldrich.com

Stability: Aryl and heterocyclic sulfonyl fluorides are generally resistant to hydrolysis across a broad pH range (typically pH 1-10) and are stable towards thermolysis and reduction. nih.govnih.gov This stability allows them to be incorporated into complex molecules and endure various reaction conditions without degradation. However, their stability is not absolute and can be compromised in highly acidic or basic conditions or in the presence of certain enzymes in biological systems. researchgate.netnih.gov The balance between stability and reactivity is key; the compound must be inert enough to handle but reactive enough to participate in desired transformations. nih.gov

Selectivity: The reactivity of this compound is typically unleashed in the presence of a suitable catalyst or a highly potent nucleophile. The SuFEx reaction is renowned for its selectivity. Sulfonyl fluorides react readily with phenols (often as silyl (B83357) ethers) and certain amines, but are generally unreactive towards water or alcohols in the absence of a strong base or specific catalyst. nih.govacs.org This chemoselectivity allows for precise chemical connections to be made in complex molecular settings. Catalysts such as organic bases (e.g., DBU) or fluoride sources (e.g., bifluoride salts) are often employed to facilitate the reaction, lowering the activation energy for the S-F bond cleavage. acs.org

Mechanistic Investigations

Understanding the mechanisms by which this compound reacts is crucial for optimizing conditions and expanding its applications. The primary mechanistic pathways of interest are those related to SuFEx chemistry.

Elucidation of Reaction Mechanisms for SuFEx and deFS

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a nucleophilic substitution at a hexavalent sulfur center. The general mechanism involves the attack of a nucleophile (Nu⁻) on the electrophilic sulfur atom of the R-SO₂F moiety. This proceeds through a trigonal bipyramidal transition state, or potentially a short-lived hypervalent sulfurane intermediate, leading to the displacement of the fluoride ion and the formation of a new S-Nu bond. chemrxiv.orgacs.org

Several catalytic strategies have been elucidated:

Base Catalysis: A base, such as DBU, can activate the nucleophile by deprotonation (e.g., converting a phenol to a more nucleophilic phenoxide). Alternatively, the base can act as a nucleophilic catalyst, attacking the sulfur atom to form a more reactive intermediate. acs.org

Fluoride Catalysis: In reactions involving silyl ethers, a catalytic amount of fluoride ion (e.g., from TBAF or a bifluoride salt) initiates the reaction by cleaving the Si-O bond, generating a highly nucleophilic alkoxide or phenoxide. This liberated species then attacks the sulfonyl fluoride. The fluoride ion is regenerated when the displaced F⁻ from the sulfonyl group is trapped by the silyl cation. acs.orgnih.gov

Autocatalysis: In some systems, particularly in the presence of protic species, the displaced fluoride can form hydrogen fluoride (HF). HF can then act as a hydrogen-bond donor, activating the S-F bond of another sulfonyl fluoride molecule towards nucleophilic attack, creating an autocatalytic cycle. nih.gov

Role of Intermediates in Catalytic Cycles

The efficiency of SuFEx reactions often relies on the formation of transient, highly reactive intermediates within a catalytic cycle.

Activated Sulfonyl Intermediates: Nucleophilic catalysts, such as 1-hydroxybenzotriazole (B26582) (HOBt) or DBU, can add to the sulfonyl fluoride to form an activated intermediate (e.g., R-SO₂-OBt). This intermediate possesses a better leaving group than fluoride, making it more susceptible to attack by the primary nucleophile (e.g., an amine or alcohol). acs.org

Nucleophile Activation: As mentioned, the primary role of many catalysts is to generate a more potent nucleophile. In the widely used SuFEx reaction between aryl silyl ethers and sulfonyl fluorides, the catalytic cycle is initiated by a fluoride source that deprotects the silyl ether. This generates a phenoxide or alkoxide intermediate, which is the key nucleophilic species that attacks the S-F bond. acs.orgnih.gov

Advanced Spectroscopic and Analytical Data for this compound Not Publicly Available

Following a comprehensive search of scientific databases and publicly available literature, the specific experimental data required for a detailed spectroscopic and analytical characterization of the chemical compound This compound (CAS 1935641-35-2) could not be located.

Extensive queries aimed at retrieving Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) data for this specific molecule were unsuccessful. The requested information, including:

¹H NMR data for proton environment analysis

¹³C NMR data for carbon framework analysis

¹⁹F NMR data for fluorine chemical shifts

HR-MS data for exact mass determination

is not present in the accessible scientific literature or chemical data repositories. While general principles of these analytical techniques are well-documented for related structures, such as various imidazole and sulfonyl fluoride derivatives, applying such information to the target compound without direct experimental measurement would be scientifically inaccurate.

Consequently, the generation of a detailed article with the specified data tables and in-depth research findings for this compound is not possible at this time. The creation of an accurate and authoritative scientific article as requested is contingent on the availability of primary experimental data.

Advanced Spectroscopic and Analytical Characterization

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for verifying the identity and assessing the purity of synthesized 2-Methyl-1H-imidazole-5-sulfonyl fluoride (B91410). In this method, the compound is first passed through a high-performance liquid chromatography (HPLC) column, which separates it from any impurities or starting materials. The retention time serves as an initial identifier.

Following separation, the eluent is introduced into a mass spectrometer. High-resolution mass spectrometry (HRMS), often utilizing techniques like electrospray ionization (ESI), is employed to determine the precise mass of the molecule. For 2-Methyl-1H-imidazole-5-sulfonyl fluoride (molecular formula C₄H₅FN₂O₂S), the expected monoisotopic mass is approximately 164.0083 Da. The mass spectrometer detects the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) corresponding to this value. The high accuracy of HRMS allows for unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential isomers or byproducts. The combination of chromatographic separation and precise mass determination makes LC-MS a powerful tool for establishing both the purity and identity of the target compound.

X-Ray Crystallography

X-ray crystallography provides unparalleled insight into the solid-state structure of a molecule, offering precise locations of atoms and details about bonding and intermolecular forces.

To perform single-crystal X-ray diffraction, a high-quality crystal of this compound must first be grown. This crystal is then mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is collected and computationally analyzed to generate a three-dimensional electron density map of the molecule.

From this map, a definitive molecular structure can be determined, providing precise bond lengths, bond angles, and torsion angles. This technique would confirm the connectivity of the 2-methylimidazole (B133640) ring and the sulfonyl fluoride group at the 5-position. Key structural parameters that would be elucidated include the geometry around the sulfur atom (typically tetrahedral) and the planarity of the imidazole (B134444) ring. While specific crystallographic data for this compound is not publicly available, the technique remains the gold standard for absolute structure determination in the solid state.

The crystal structure obtained from X-ray diffraction also reveals how molecules of this compound pack together in the crystal lattice. This packing is governed by various intermolecular and intramolecular interactions. Given the structure of the molecule, which contains a hydrogen bond donor (the N-H group of the imidazole ring) and several hydrogen bond acceptors (the nitrogen atom in the imidazole ring and the oxygen and fluorine atoms of the sulfonyl fluoride group), significant hydrogen bonding is expected. osti.govresearchgate.netresearchgate.netstanford.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a sample of this compound is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum.

The key functional groups in the molecule—the imidazole N-H, the aromatic C-H, the C=N of the imidazole ring, the methyl C-H, and the sulfonyl fluoride (SO₂F) group—each have distinct absorption bands. The presence of a broad absorption band in the region of 3200-3400 cm⁻¹ would indicate the N-H stretch of the imidazole ring. The sulfonyl group (SO₂) typically shows strong, characteristic asymmetric and symmetric stretching vibrations. The S-F stretch would also be present. The table below outlines the expected characteristic IR absorption frequencies for this compound based on typical values for its constituent functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Imidazole) | Stretching | 3200 - 3400 (broad) |

| C-H (Aromatic/Imidazole Ring) | Stretching | 3050 - 3150 |

| C-H (Methyl Group) | Stretching | 2850 - 3000 |

| C=N / C=C (Imidazole Ring) | Stretching | 1500 - 1680 |

| SO₂ (Sulfonyl) | Asymmetric Stretching | 1400 - 1450 |

| SO₂ (Sulfonyl) | Symmetric Stretching | 1200 - 1240 |

| S-F (Sulfonyl Fluoride) | Stretching | 800 - 900 |

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This experimental data is compared against the theoretical percentages calculated from the molecular formula to verify the compound's elemental composition and purity.

For this compound, the molecular formula is C₄H₅FN₂O₂S. bldpharm.com The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. The experimental values, obtained using a CHN analyzer, should agree with the theoretical values within a narrow margin of error (typically ±0.4%) to confirm the purity and assigned formula of the synthesized compound.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 29.27 |

| Hydrogen (H) | 3.07 |

| Nitrogen (N) | 17.06 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular properties at the atomic and electronic levels. For 2-Methyl-1H-imidazole-5-sulfonyl fluoride (B91410), these calculations can elucidate the distribution of electrons, the energies of different spatial arrangements of the atoms, and the nature of its chemical bonds.

The electronic structure of the imidazole-sulfonyl fluoride moiety is a key determinant of its chemical reactivity and physical properties. The imidazole (B134444) ring is an aromatic heterocycle with two nitrogen atoms, one of which is pyrrole-like (N-1) and the other pyridine-like (N-3). The methyl group at the 2-position and the sulfonyl fluoride group at the 5-position significantly influence the electronic distribution within the ring.

The sulfonyl fluoride (-SO₂F) group is a strong electron-withdrawing group due to the high electronegativity of the oxygen and fluorine atoms. This has a profound effect on the electronic properties of the imidazole ring, modulating its aromaticity and the electron density at various positions. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution across the molecule.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity. A smaller gap generally implies higher reactivity. For 2-Methyl-1H-imidazole-5-sulfonyl fluoride, the HOMO is likely to be localized on the imidazole ring, while the LUMO may have significant contributions from the sulfonyl fluoride group, particularly the sulfur atom, rendering it susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of a Model Imidazole System (Note: This table is illustrative and based on general principles of imidazole chemistry, as specific data for this compound is not available.)

| Property | Calculated Value (Arbitrary Units) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity. |

| Dipole Moment | 4.5 D | Measure of the overall polarity of the molecule. |

| NBO Charge on N-1 | -0.45 e | Partial charge on the pyrrole-like nitrogen. |

| NBO Charge on N-3 | -0.60 e | Partial charge on the pyridine-like nitrogen. |

| NBO Charge on S | +2.80 e | Partial charge on the sulfur atom. |

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary focus of such an analysis would be the rotation around the C5-S bond, which connects the imidazole ring to the sulfonyl fluoride group.

The rotation of the -SO₂F group relative to the imidazole ring will likely have a relatively low energy barrier, leading to multiple stable or metastable conformations. The potential energy surface (PES) can be scanned by systematically changing the dihedral angle of the C4-C5-S-F bond and calculating the energy at each step. This would reveal the global minimum energy conformation and any other low-energy conformers, as well as the transition states connecting them.

Studies on ionic liquids containing a sulfonyl fluoride moiety have shown that the -SO₂F group can participate in various non-covalent interactions, such as hydrogen bonds and halogen bonds, which can influence its preferred conformation. In the context of this compound, intramolecular hydrogen bonding between the N-1 proton and one of the oxygen atoms of the sulfonyl group might be possible in certain conformations, which would contribute to their stability.

The energy landscape of the molecule would be characterized by these conformational minima and the energy barriers between them. Understanding this landscape is crucial for predicting the molecule's behavior in different environments and its ability to interact with other molecules, such as biological targets.

Table 2: Hypothetical Conformational Energy Profile for Rotation around the C5-S Bond (Note: This table is a hypothetical representation of a conformational analysis.)

| Dihedral Angle (C4-C5-S-F) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | 2.5 | Eclipsed conformation (high energy) |

| 60° | 0.5 | Gauche conformation |

| 120° | 2.0 | Eclipsed conformation |

| 180° | 0.0 | Anti conformation (global minimum) |

Reaction Mechanism Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the transition states and intermediates that are often difficult to observe experimentally. For this compound, this is particularly relevant for understanding its reactivity in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry and other reactions.

SuFEx chemistry is a set of click reactions that rely on the robust reactivity of sulfonyl fluorides with nucleophiles. The reaction of this compound with a nucleophile (e.g., an amine or a phenol) would proceed through a transition state where the nucleophile is attacking the electrophilic sulfur atom, and the fluoride ion is departing.

Transition state calculations aim to locate the geometry of this highest-energy point along the reaction coordinate. This is a computationally demanding task that involves finding a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For the SuFEx reaction of a generic aryl sulfonyl fluoride with an amine, computational studies have shown that the reaction can proceed through a concerted mechanism or a stepwise mechanism involving a pentacoordinate intermediate. The exact pathway and the structure of the transition state can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of catalysts. In the case of this compound, the electronic nature of the imidazole ring would also play a role in stabilizing or destabilizing the transition state.

Computational methods can be used to predict the reactivity and selectivity of this compound towards various reagents. Reactivity indices derived from DFT calculations, such as the Fukui functions and the dual descriptor, can identify the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks.

For this compound, the sulfur atom of the sulfonyl fluoride group is expected to be the primary site for nucleophilic attack. The imidazole ring, being electron-rich, could be susceptible to electrophilic attack, although the strong electron-withdrawing effect of the -SO₂F group would deactivate it compared to unsubstituted imidazole. The relative reactivity of the different positions on the imidazole ring (e.g., N-1 vs. N-3 for protonation or alkylation) can also be predicted by examining the calculated atomic charges and electrostatic potential.

In reactions where multiple products are possible, computational modeling can predict the selectivity by comparing the activation energies for the different reaction pathways. The pathway with the lowest activation energy will be the kinetically favored one, leading to the major product. This predictive capability is invaluable for designing new synthetic routes and understanding the outcomes of reactions.

Structure-Property Correlations

Establishing correlations between the computed molecular structure and its macroscopic properties is a major goal of computational chemistry. For this compound, this involves linking its calculated electronic and structural features to its expected chemical behavior and potential applications.

For example, the calculated dipole moment can be correlated with the molecule's solubility in different solvents. The energies of the frontier molecular orbitals (HOMO and LUMO) can be related to its electrochemical properties, such as its oxidation and reduction potentials.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to build predictive models for the biological activity or physical properties of a series of compounds based on their calculated molecular descriptors. While a full QSAR/QSPR study would require a dataset of related molecules, the principles can be applied to understand the potential properties of this compound.

For instance, descriptors such as molecular volume, surface area, and various electronic parameters can be calculated and compared with those of known compounds with desirable properties. This can provide a rational basis for predicting its potential as, for example, a covalent inhibitor in medicinal chemistry, where the reactivity of the sulfonyl fluoride group is a key feature. The calculated lipophilicity (logP) can also be used to predict its pharmacokinetic behavior.

Prediction of Spectroscopic Parameters

Computational quantum mechanical methods are powerful tools for predicting the spectroscopic parameters of molecules, offering a way to support experimental structural elucidation and assign spectral features. Density Functional Theory (DFT) is a widely used method for this purpose due to its favorable balance of accuracy and computational cost. nih.govnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govrsc.org By calculating the isotropic magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N, ¹⁹F) in the optimized molecular geometry, theoretical chemical shifts can be derived by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). acs.org Such calculations can help assign signals in experimental spectra and distinguish between potential isomers. Factors like the choice of functional (e.g., B3LYP, OLYP) and basis set (e.g., 6-311G(d,p), cc-pVTZ) are crucial for achieving high accuracy. nih.govrsc.orgacs.org

Vibrational (Infrared) Spectroscopy: Theoretical IR spectra are simulated by calculating the vibrational frequencies of the molecule. researchgate.net After obtaining the optimized geometry of this compound at a chosen level of theory, a frequency calculation is performed. This yields a set of normal modes of vibration and their corresponding frequencies and intensities. diva-portal.org These predicted frequencies, often scaled by an empirical factor to correct for anharmonicity and method-specific deviations, can be directly compared to experimental FTIR spectra. researchgate.net This comparison is invaluable for assigning specific absorption bands to the vibrations of functional groups, such as the S=O stretching of the sulfonyl group or the N-H stretching of the imidazole ring. researchgate.net

Disclaimer: The following tables contain illustrative data predicted by common computational methods. Specific experimental or published computational data for this compound were not available in the cited sources.

Table 1: Illustrative Predicted NMR Chemical Shifts (δ) in ppm for this compound. Predicted using DFT (B3LYP/6-311G(d,p)) in DMSO solvent model.

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | H (on N1) | ~13.5 |

| ¹H | H (on C4) | ~7.8 |

| ¹H | CH₃ (on C2) | ~2.5 |

| ¹³C | C2 | ~150 |

| ¹³C | C4 | ~125 |

| ¹³C | C5 | ~135 |

| ¹³C | CH₃ | ~15 |

| ¹⁵N | N1 | ~-180 |

| ¹⁵N | N3 | ~-130 |

| ¹⁹F | F (on SO₂) | ~+60 |

Table 2: Illustrative Predicted Key Infrared (IR) Vibrational Frequencies for this compound. Predicted using DFT (B3LYP/6-311G(d,p)).

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Imidazole Ring | ~3150 | Medium-Broad |

| C-H Stretch (Aromatic) | Imidazole Ring | ~3100 | Medium |

| C-H Stretch (Aliphatic) | Methyl Group | ~2950 | Medium |

| C=N Stretch | Imidazole Ring | ~1580 | Strong |

| SO₂ Asymmetric Stretch | Sulfonyl Fluoride | ~1420 | Very Strong |

| SO₂ Symmetric Stretch | Sulfonyl Fluoride | ~1210 | Very Strong |

| S-F Stretch | Sulfonyl Fluoride | ~850 | Strong |

Applications in Advanced Organic Synthesis6.1. Versatile Reagents for Functional Group Transformations6.1.1. Synthesis of Sulfonamides and Sulfonates6.1.2. Formation of Sulfones and Sultones6.2. Strategies for Late Stage Functionalization of Complex Molecules6.3. Enabling Modular Synthesis and Diversity Oriented Approaches6.4. Development of Novel Linkers and Scaffolds6.4.1. Protac Linker Architectures

Development of Novel Linkers and Scaffolds

Imidazole (B134444) Sulfonyl Fluorides as Connective Hubs

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction, has positioned sulfonyl fluorides as indispensable tools in modern organic synthesis. Within this class of compounds, imidazole sulfonyl fluorides have emerged as particularly versatile "connective hubs," enabling the rapid and reliable assembly of complex molecular architectures from simple, readily available building blocks. nih.govresearchgate.net The unique reactivity of the sulfonyl fluoride group (–SO₂F), balanced with its inherent stability, allows it to serve as a robust anchor point for connecting various molecular modules. enamine.netresearchgate.net

The power of imidazole sulfonyl fluorides as connective hubs lies in the exceptional reliability and specificity of the SuFEx reaction. nih.gov The sulfur-fluorine bond, while stable under a wide range of conditions, can be selectively activated to react with nucleophiles like phenols and amines. nih.gov This allows for the formation of highly stable sulfonate, sulfonamide, and sulfamide (B24259) linkages. This connective capability is a cornerstone of modular synthesis, where complex molecules are assembled in a convergent fashion.

A key feature of SuFEx is the ability to use a diverse collection of "SuFExable" hubs, which provide significant scope for exploring chemical space. nih.gov Imidazole sulfonyl fluorides, including 2-Methyl-1H-imidazole-5-sulfonyl fluoride, represent a class of these hubs. They can be pre-installed on a core scaffold, which can then be elaborated by connecting various functional groups through the sulfonyl fluoride moiety. For instance, molecules containing a pendant sulfonyl fluoride group can be readily modified through SuFEx chemistry with a library of phenols or amines to rapidly generate a diverse range of derivatives. nih.gov

Research has demonstrated the utility of vinyl sulfonyl fluorides as multi-functional connective hubs. For example, 1-bromoethene-1-sulfonyl fluoride, which possesses three distinct reactive sites, can act as a versatile connector in SuFEx click chemistry. researchgate.net This allows for sequential reactions, such as a [3+2] cycloaddition followed by a SuFEx reaction with aryl silyl (B83357) ethers, to produce complex heterocyclic systems with stable sulfonate connections. researchgate.net This highlights the potential of functionalized sulfonyl fluorides to serve as platforms for building molecular complexity.

The table below illustrates the general principle of using a sulfonyl fluoride hub to connect with various nucleophiles, a fundamental concept in SuFEx chemistry.

Table 1: Representative SuFEx Reactions with a Sulfonyl Fluoride Hub

| Entry | Sulfonyl Fluoride Hub (R-SO₂F) | Nucleophile (Nu-H) | Product | Linkage Formed |

|---|---|---|---|---|

| 1 | Aryl-SO₂F | Phenol (B47542) (Ar'-OH) | Aryl-SO₂(OAr') | Aryl Sulfonate |

| 2 | Alkyl-SO₂F | Primary Amine (R'-NH₂) | Alkyl-SO₂(NHR') | Sulfonamide |

| 3 | Aryl-SO₂F | Secondary Amine (R'₂NH) | Aryl-SO₂(NR'₂) | Sulfonamide |

| 4 | Aryl-OSO₂F | Primary Amine (R'-NH₂) | Aryl-OSO₂(NHR') | Sulfamate |

This modular approach, facilitated by the predictable reactivity of imidazole sulfonyl fluorides and related compounds, is a powerful strategy in drug discovery, materials science, and chemical biology for the efficient construction of functional molecules. researchgate.netnih.gov

Applications in Chemical Biology Research and Probe Development

Design Principles for Sulfonyl Fluoride (B91410) Chemical Probes

The design of chemical probes utilizing the sulfonyl fluoride (SF) warhead is a strategic process aimed at creating tools for covalent modification of proteins. These probes are instrumental in activity-based protein profiling (ABPP), target identification and validation, and mapping enzyme binding sites. rsc.orgrsc.org The core principle involves pairing the SF electrophile with a molecular scaffold that directs it to a specific protein target.

The primary strategy for designing covalent probes with sulfonyl fluorides involves leveraging "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry. wuxiapptec.com This approach incorporates the SF group into a known reversible ligand or fragment that has an affinity for the target protein. wuxiapptec.comnih.gov This transforms a non-covalent interaction into a permanent, covalent bond, which offers advantages such as increased potency and prolonged duration of action. nih.gov

Key design strategies include:

Ligand-Directed Targeting: An SF group is appended to a scaffold that is known to bind to a specific protein. This approach leverages the binding affinity of the scaffold to increase the effective concentration of the electrophile near the target residue, facilitating a covalent reaction. nih.gov For a molecule like 2-Methyl-1H-imidazole-5-sulfonyl fluoride, the methyl-imidazole core would serve as the directing element.

Fragment-Based Screening: Small, simple molecules containing the SF warhead, known as SuFExable fragments, can be screened against protein targets. Hits from these screens can then be elaborated and optimized to develop more potent and selective probes. mdpi.com

Incorporation of "Click" Handles: Probes are often designed with additional functionalities, such as alkyne or azide (B81097) tags. These "click chemistry" handles allow for the subsequent attachment of reporter molecules like fluorophores or biotin (B1667282) for visualization and pull-down experiments, which are crucial for target engagement validation. nih.gov

Sulfonyl fluorides are valued for their ability to chemoselectively label specific amino acid residues in a complex biological environment. Unlike highly reactive electrophiles that indiscriminately label proteins, SFs exhibit tuned reactivity. rsc.org Their stability in aqueous solutions prevents rapid hydrolysis, allowing them to find their intended target. rsc.org

The chemoselectivity is driven by the protein's local microenvironment, which can activate an otherwise unreactive amino acid side chain. nih.gov For instance, the proximity of a basic residue (like histidine or lysine) can deprotonate a nearby tyrosine's hydroxyl group, enhancing its nucleophilicity and making it a target for the sulfonyl fluoride. nih.govnih.gov This context-dependent reactivity allows SF probes to achieve a high degree of specificity for their target protein, even labeling residues that are not typically considered highly nucleophilic. rsc.orgnih.gov The imidazole (B134444) ring in this compound could itself play a role in modulating these interactions through hydrogen bonding or by influencing the electronic properties of the sulfonyl fluoride group.

Investigation of Site-Specific Bioconjugation

The versatility of the sulfonyl fluoride warhead lies in its capacity to react with a broad range of nucleophilic amino acid residues, moving beyond the canonical cysteine targeting common for other covalent modifiers. nih.govnih.gov This expands the druggable proteome by enabling the targeting of proteins that lack an accessible cysteine in their binding sites. nih.gov

Sulfonyl fluorides have been shown to covalently modify several key amino acid residues, with the outcome being highly dependent on the specific protein context. rsc.orgnih.gov

Serine/Threonine: The classic use of sulfonyl fluorides, such as PMSF and AEBSF, is as inhibitors of serine proteases, where they react with the hyper-reactive catalytic serine. rsc.orgbohrium.com Threonine can be targeted in a similar manner.

Tyrosine: Tyrosine is a common target for SF probes. bohrium.com Its modification is often facilitated by nearby basic residues that deprotonate the phenolic hydroxyl group, increasing its nucleophilicity. nih.govnih.gov

Lysine (B10760008): The ε-amino group of lysine can also be targeted. Probes like XO44 have been developed to covalently bind to conserved lysine residues in the ATP binding site of kinases. nih.govrsc.org

Histidine: The imidazole side chain of histidine is another potential target. For example, the probe EM12-SF was designed to covalently engage a histidine residue in the sensor loop of the protein cereblon. nih.govrsc.org

Cysteine: While SFs can react with cysteine, the resulting thioester-like adduct can be unstable. bohrium.comacs.org However, specific scaffolds like trans-styryl sulfonyl fluoride have been developed for stable and selective cysteine bioconjugation. chinesechemsoc.org

The following table summarizes the reactivity of the sulfonyl fluoride warhead with various amino acid residues.

| Amino Acid Residue | Nucleophilic Group | Stability of Adduct | Notes |

| Serine | Hydroxyl (-OH) | Stable (Sulfonate Ester) | Classic target in serine proteases. bohrium.com |

| Threonine | Hydroxyl (-OH) | Stable (Sulfonate Ester) | Reactivity is context-dependent. rsc.org |

| Tyrosine | Phenolic Hydroxyl (-OH) | Stable (Sulfonate Ester) | Common target; reactivity often enhanced by local basic residues. nih.gov |

| Lysine | Epsilon-Amino (-NH₂) | Stable (Sulfonamide) | Frequently targeted in kinase active sites. nih.gov |

| Histidine | Imidazole Ring | Can be unstable | Has been successfully targeted in specific proteins like cereblon. nih.govbohrium.com |

| Cysteine | Thiol (-SH) | Often unstable | Can be targeted with specifically designed scaffolds. acs.orgchinesechemsoc.org |

The selectivity of a sulfonyl fluoride probe is not solely determined by the intrinsic reactivity of the amino acid residues. Instead, it is the unique three-dimensional architecture and chemical microenvironment of the protein's binding pocket that dictates the reaction's outcome. nih.govnih.gov This is known as context-dependent or templated reactivity.

Factors influencing this reactivity include:

Proximity and Orientation: The ligand-binding event positions the sulfonyl fluoride warhead in close proximity and in the correct orientation to a specific residue, accelerating the covalent reaction. nih.gov

Local pKa Modulation: The protein environment can significantly lower the pKa of a residue's side chain. For example, a tyrosine phenol (B47542) (pKa ~10) can be deprotonated at physiological pH if a basic residue is nearby, turning it into a potent nucleophile. nih.gov

Hydrogen Bonding: Interactions between the protein and the sulfonyl group's oxygen or fluorine atoms can stabilize the transition state of the reaction, enhancing the electrophilicity of the sulfur atom and promoting the covalent modification. nih.gov

This reliance on the biological context is a key advantage, as it allows for the design of highly selective probes that modify only the intended target, even in the complex milieu of a cell lysate. nih.gov

Integration into Biologically Active Scaffolds

A powerful application of sulfonyl fluoride chemistry is the conversion of known reversible inhibitors or binders into more potent covalent agents. nih.govrsc.org By incorporating the SF moiety into a complex, biologically active scaffold, researchers can create powerful tools to study protein function with high specificity and lasting effect.

For instance, a reversible inhibitor of an enzyme can be rendered irreversible by appending a sulfonyl fluoride group designed to react with a nearby nucleophilic residue. rsc.org This has been successfully applied to develop covalent inhibitors for challenging targets like protein-protein interactions (PPIs). Since tyrosine residues are often enriched at protein interfaces, SF warheads are particularly well-suited for developing PPI inhibitors. nih.govrsc.org

The development of the covalent kinase probe XO44 from the promiscuous inhibitor VX-680 is a prime example. By adding a sulfonyl fluoride group, the scaffold was transformed into a probe that could covalently label a broad spectrum of kinases in living cells, enabling detailed selectivity profiling of other kinase inhibitors. nih.govrsc.org Similarly, the molecular glue EM12 was converted into the covalent probe EM12-SF to study the biology of cereblon (CRBN). nih.gov This highlights a general strategy where the this compound scaffold could potentially be integrated into larger molecules to target a wide range of proteins.

Derivatization of Existing Bioactive Molecules

A powerful strategy in chemical biology involves the conversion of known bioactive molecules into chemical probes to study their mechanisms of action. The sulfonyl fluoride group is ideally suited for this purpose. By incorporating a sulfonyl fluoride moiety, often appended with a bioorthogonal handle like an alkyne or azide, researchers can transform a non-covalent inhibitor into a covalent probe. This derivatization allows for the permanent labeling of the biological target.

This approach often involves synthesizing "clickable" aryl sulfonyl fluoride monomers which can then be attached to a bioactive scaffold. researchgate.net These monomers are designed to be highly functionalized, containing both the sulfonyl fluoride "warhead" and a "click handle" (e.g., a terminal alkyne) for subsequent detection or enrichment via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This methodology allows for the rapid preparation of probes from drugs or other biologically active compounds that contain an aryl ring, enabling the study of their target engagement in complex biological systems. researchgate.netacs.org For example, a known kinase inhibitor could be derivatized with a sulfonyl fluoride probe to covalently label its target kinase, facilitating its identification and validation. rsc.org

The process enables the creation of libraries of "Sulfonyl Fluoride Bits" (SuFBits), where diverse molecular fragments are coupled to the sulfonyl fluoride warhead. mdpi.com These libraries can be screened against protein targets to identify new binders, as the covalent labeling event facilitates the identification of even weak interactions by mass spectrometry. mdpi.com

Application in Target Validation Studies

Target validation is a critical step in drug discovery, confirming that a specific biomolecule is responsible for the therapeutic effect of a drug candidate. Sulfonyl fluoride-based probes are extensively used in this process through a technique called Activity-Based Protein Profiling (ABPP). rsc.orgnih.gov ABPP utilizes reactive probes that covalently modify active enzymes in their native environment, allowing for the assessment of their functional state. rsc.org

An alkyne-tagged sulfonyl fluoride probe can be introduced to a complex proteome (e.g., a cell lysate or living cells). researchgate.net The probe will covalently bind to its protein targets. Following this, a reporter tag, such as biotin or a fluorophore containing an azide group, is attached via "click chemistry." nih.govresearchgate.net This allows for the subsequent enrichment of the labeled proteins using avidin (B1170675) affinity chromatography and/or visualization by in-gel fluorescence. nih.govresearchgate.net The enriched proteins can then be identified and the specific site of covalent modification mapped using mass spectrometry. nih.gov

This methodology is powerful for:

Target Identification: Identifying the unknown protein targets of a novel bioactive compound.

Target Occupancy: Quantifying how much of a target protein is bound by a drug at various concentrations. acs.org This is achieved through competition experiments where the probe and an unlabeled inhibitor compete for binding to the target protein.

Kinome Profiling: Pan-kinase probes bearing a sulfonyl fluoride group have been developed to profile the activity of a large number of kinases simultaneously within the cell. nih.gov

The reactivity of the sulfonyl fluoride is sensitive to the microenvironment of the protein binding site, allowing it to react with a range of nucleophilic residues including serine, lysine, tyrosine, and histidine. enamine.netacs.orgscite.ai This broad reactivity expands the scope of proteins that can be targeted beyond traditional cysteine-focused covalent methods. acs.org

Radiochemical Applications for Imaging and Diagnostics

The development of radiolabeled molecules for Positron Emission Tomography (PET) imaging is a cornerstone of modern medical diagnostics. The fluorine-18 (B77423) (¹⁸F) isotope is the most commonly used PET nuclide due to its favorable decay properties. researchgate.net The integration of sulfonyl fluorides into ¹⁸F radiochemistry has opened new avenues for creating novel PET tracers. nih.govresearchgate.net

Strategies for ¹⁸F Radiosynthesis

The synthesis of ¹⁸F-labeled sulfonyl fluorides typically involves a late-stage nucleophilic fluorination reaction. The most common strategy employs the displacement of a leaving group from a suitable precursor with [¹⁸F]fluoride.

Key strategies include:

From Sulfonyl Chlorides: The most direct method for producing ¹⁸F-labeled arenesulfonyl fluorides is the nucleophilic exchange of chloride on an aryl sulfonyl chloride precursor using [¹⁸F]KF, often facilitated by a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂). nih.govresearchgate.net

From Imidazolylsulfonates or other Precursors: More advanced methods utilize precursors with better leaving groups to achieve high radiochemical conversion under mild conditions.

Automated Synthesis: For clinical applications, these radiosyntheses are often automated using modules like the GE TRACERlab, which handle the trapping of cyclotron-produced [¹⁸F]fluoride, the labeling reaction, and subsequent purification. researchgate.net

The table below summarizes common precursors and conditions for the radiosynthesis of sulfonyl fluorides.

These methods allow for the production of ¹⁸F-labeled sulfonyl fluoride compounds with high radiochemical purity and molar activity, suitable for use as PET tracers. researchgate.net

Development of PET Tracers

Once an ¹⁸F-labeled sulfonyl fluoride has been synthesized, it can be developed as a PET tracer for imaging specific biological processes or targets. The sulfonyl fluoride group can act as a reactive handle to covalently bind to a protein target in vivo, potentially offering high-contrast images.

The development process for a new PET tracer involves several key steps:

Target Identification: Selecting a biologically relevant target, such as an enzyme or receptor that is upregulated in a disease state.

Precursor Design: Designing and synthesizing a precursor molecule that can be efficiently radiolabeled with ¹⁸F and has affinity for the target. For instance, 2-nitroimidazole-based precursors are often used to develop tracers for imaging hypoxia (low oxygen) in tumors. acs.orgresearchgate.net

Radiolabeling Optimization: Fine-tuning the radiosynthesis to maximize radiochemical yield and purity.

In Vitro Evaluation: Testing the stability of the radiotracer in plasma and its binding affinity for the target.

In Vivo Evaluation: Performing PET imaging studies in animal models to assess the tracer's biodistribution, pharmacokinetics, and ability to visualize the target. nih.gov

Tracers based on an imidazole scaffold are common in PET imaging. For example, [¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO), which contains a nitroimidazole core, is a well-established tracer for imaging tumor hypoxia. enamine.net The development of new imidazole-based sulfonyl fluoride tracers, such as a hypothetical ¹⁸F-labeled this compound, could provide novel tools for covalently targeting proteins for diagnostic imaging.

Green Chemistry Considerations in Synthesis and Application

Development of Environmentally Benign Synthetic Protocols

The shift towards sustainable practices has led to the exploration of novel synthetic routes for sulfonyl fluorides that minimize environmental impact. taylorfrancis.com These protocols prioritize the use of non-toxic chemicals, safer solvents, and renewable materials. taylorfrancis.com

A significant advancement in the green synthesis of sulfonyl fluorides involves the use of mechanochemistry, which utilizes mechanical force to induce chemical reactions in the absence of bulk solvents. acs.orgyoutube.com A sustainable, solvent-free procedure has been developed for preparing sulfur(VI) fluorides from stable sulfur(VI) 2-methylimidazoles. acs.orgacs.orgfigshare.com This transformation is conducted in a mixer mill, where the mechanical activation allows the reaction to proceed without any solvents or grinding auxiliaries. acs.org

This approach offers considerable ecological advantages. acs.org Compared to traditional solution-based methods, the reaction times are significantly shorter, often around 90 minutes. acs.orgfigshare.com The purification process is also simplified, often requiring only a simple silica (B1680970) plug filtration, which further reduces the use of solvents. acs.orgyoutube.com

The choice of reagents is a cornerstone of green synthetic design. For the synthesis of sulfonyl fluorides, there has been a move away from hazardous traditional reagents toward more stable and safer alternatives.

Potassium Bifluoride (KHF2): This inorganic salt has been established as a key fluorine source in many modern synthetic protocols. acs.orgacs.org It is inexpensive, stable, and suitable for industrial applications, making it a preferable alternative to more hazardous fluorinating agents like diethylaminosulfur trifluoride (DAST) or toxic sulfuryl fluoride (B91410) (SO2F2) gas. nih.goveurekalert.org In mechanochemical synthesis, KHF2 is used effectively to achieve the imidazole-to-fluorine exchange. acs.orgacs.org It is also employed in other transition-metal-free, one-pot methods for preparing sulfonyl fluorides from sulfonates or sulfonic acids. nih.govmdpi.com

SHC5®: More recently, a novel process has been developed using the easily handled and highly reactive compound SHC5® in combination with potassium fluoride (KF). eurekalert.orgsciencedaily.com This method allows for the efficient conversion of thiols and disulfides into a broad scope of sulfonyl fluorides, including those with aromatic, aliphatic, and heterocyclic groups. eurekalert.orgsciencedaily.com This protocol is noted for its simplicity and safety, avoiding the handling difficulties associated with toxic reagents. sciencedaily.com

| Reagent | Role | Synthetic Method | Key Green Advantages |

|---|---|---|---|

| Potassium Bifluoride (KHF2) | Fluorine Source | Mechanochemical Synthesis; One-pot reactions from sulfonates | Inexpensive, stable, industrially applicable, avoids highly toxic alternatives. nih.gov |

| SHC5® / Potassium Fluoride (KF) | Oxidizing/Fluorinating System | Conversion of thiols and disulfides | Easily handled, safe, low-cost, produces non-toxic byproducts. eurekalert.orgsciencedaily.com |

A core goal of green chemistry is to design syntheses where the byproducts are non-toxic and have minimal environmental impact. The development of new protocols for sulfonyl fluorides reflects this principle. For instance, the process utilizing SHC5® and KF is highlighted as a green synthetic method because it produces only non-toxic sodium and potassium salts as byproducts. eurekalert.orgsciencedaily.com Similarly, the mechanochemical approach avoids the generation of waste solvents, which are a primary source of hazardous byproducts in conventional chemical manufacturing. acs.org By using stable precursors like sulfonyl imidazoles, these methods circumvent the need for less stable and more difficult-to-handle sulfonyl chlorides, which can contribute to the formation of undesirable side products. researchgate.netresearchgate.net

Atom Economy and Waste Reduction Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final product, thus minimizing waste. Multi-component reactions (MCRs), often used for synthesizing the core imidazole (B134444) ring, are known for their high atom economy as they bring together three or more components in a single pot. taylorfrancis.comsciepub.com

In the context of functionalizing the imidazole ring to produce 2-Methyl-1H-imidazole-5-sulfonyl fluoride, waste reduction is achieved through several strategies:

Solvent-Free Reactions: Mechanochemical synthesis eliminates the need for solvents, which constitute a significant portion of the waste generated in traditional chemical processes. taylorfrancis.comacs.org

Catalytic Processes: The use of catalysts allows for reactions to proceed with higher efficiency and selectivity, reducing the formation of unwanted byproducts. sciepub.com

Telescoped Processes: Combining multiple reaction steps into a single, "telescoped" process, such as in flow chemistry systems, can reduce the need for intermediate purification steps, thereby minimizing solvent use and waste generation. researchgate.net The electrochemical synthesis of sulfonyl fluorides in a flow reactor is an example of such a strategy. researchgate.net

Process Intensification and Scalability

Process intensification refers to the development of smaller, more efficient, and more sustainable manufacturing processes. In the synthesis of sulfonyl fluorides, this is demonstrated by methods that drastically reduce reaction times and increase throughput.

Mechanochemistry: This approach shortens reaction times from many hours in solvent-based protocols to as little as 90 minutes. acs.org

Flow Chemistry: The electrochemical oxidative coupling of thiols and potassium fluoride in a continuous flow reactor can produce the target sulfonyl fluoride with a residence time of only 5 minutes, a dramatic improvement over the 6 to 36 hours required in a batch reactor. researchgate.net

The scalability of these green protocols is a critical factor for their industrial adoption. The method using SHC5® and KF has been described as suitable for low-cost, scalable, and safe production. eurekalert.orgsciencedaily.com Furthermore, the practicality of some synthetic routes has been demonstrated through gram-scale synthesis, indicating their potential for larger-scale applications. researchgate.netnih.gov